
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea is a complex organic compound with a unique structure that includes a benzofuran ring, piperidine moiety, and urea functionality. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Piperidine Moiety: This step involves the reaction of the benzofuran intermediate with a piperidine derivative under basic conditions.
Attachment of the Urea Group: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction could produce amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)benzamide
- N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)-2-methylpropanamide chloride
- N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl)formamide chloride
Uniqueness
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-2,3-dihydro-5-benzofuranyl)-N’-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
102433-26-1 |
|---|---|
Molekularformel |
C19H29N3O5 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
1-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-2,3-dihydro-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H29N3O5/c1-20-19(23)21-14-15(24-2)13-7-11-26-16(13)18(25-3)17(14)27-12-10-22-8-5-4-6-9-22/h4-12H2,1-3H3,(H2,20,21,23) |
InChI-Schlüssel |
TVYUIAOBFBNPLB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCC3)OC)OCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


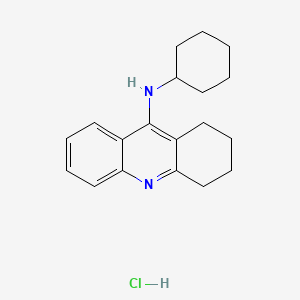
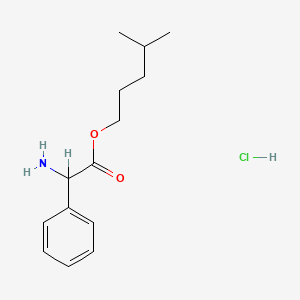

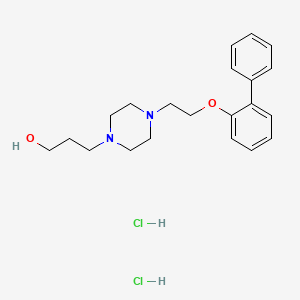
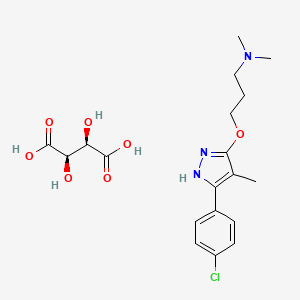



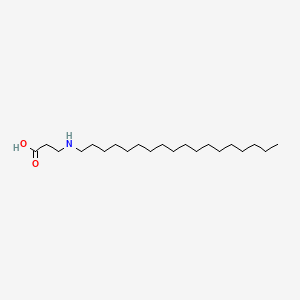
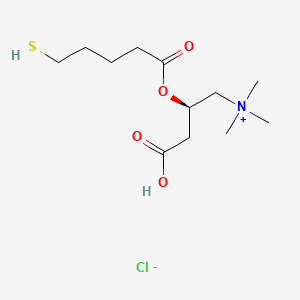
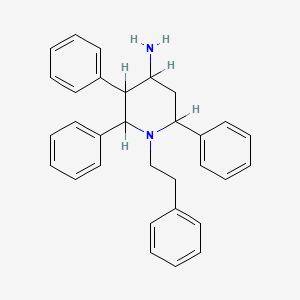
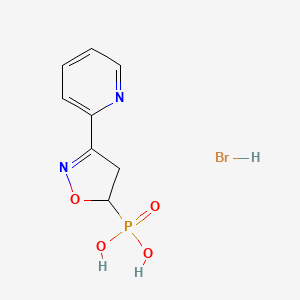
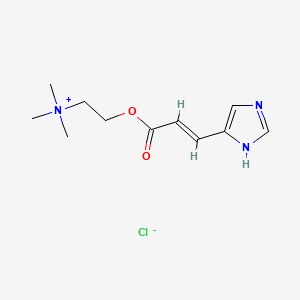
![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)
